1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride
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Overview
Description
1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride is a complex organic compound that features a nitrophenyl group, a pyridinylmethyl group, and a hexahydropyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the hexahydropyrido[2,3-d]pyrimidine core, followed by the introduction of the nitrophenyl and pyridinylmethyl groups through various substitution reactions. Common reagents used in these reactions include nitrating agents, pyridine derivatives, and reducing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The pyridinylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Nitrophenyl)-3-(pyridin-3-ylmethyl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione
- 1-(4-Nitrophenyl)-3-(pyridin-4-ylmethyl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione
Uniqueness
The uniqueness of 1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H20ClN5O4 |
---|---|
Molecular Weight |
417.8 g/mol |
IUPAC Name |
1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C19H19N5O4.ClH/c25-18-16-5-2-8-21-17(16)23(14-3-1-4-15(11-14)24(27)28)19(26)22(18)12-13-6-9-20-10-7-13;/h1,3-4,6-7,9-11,16-17,21H,2,5,8,12H2;1H |
InChI Key |
YJFHQUMYZXDOMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(NC1)N(C(=O)N(C2=O)CC3=CC=NC=C3)C4=CC(=CC=C4)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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